molecular formula C21H21N5O5 B2384441 ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate CAS No. 1189981-33-6

ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate

Cat. No.: B2384441
CAS No.: 1189981-33-6
M. Wt: 423.429
InChI Key: ITVVVJVZBTVIDN-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring, a pyridine ring, and an ethoxycarbonyl group. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 5-amino-pyrazoles with ethyl 4-(ethoxycarbonyl)benzoate under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and ethoxycarbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}pyridin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with cellular proteins involved in inflammation or cell proliferation, thereby modulating these processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1-[5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ethoxycarbonyl and amino groups provide sites for further chemical modification, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-amino-1-[5-[(4-ethoxycarbonylphenyl)carbamoyl]pyridin-2-yl]pyrazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O5/c1-3-30-20(28)13-5-8-15(9-6-13)25-19(27)14-7-10-17(23-11-14)26-18(22)16(12-24-26)21(29)31-4-2/h5-12H,3-4,22H2,1-2H3,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVVVJVZBTVIDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CN=C(C=C2)N3C(=C(C=N3)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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